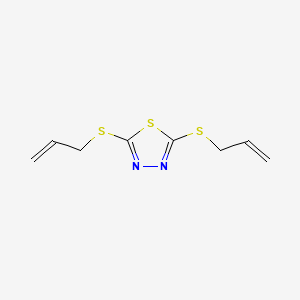![molecular formula C19H15N3O5S B2356708 8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1903517-64-5](/img/structure/B2356708.png)
8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound known for its multifaceted chemical properties and broad spectrum of applications. The distinct chemical structure combines elements of chromenes and thieno[3,2-d]pyrimidines, resulting in unique reactivity and potential for various scientific and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. Starting with commercially available reagents, initial steps often include the functionalization of a chromene core, followed by the introduction of the thieno[3,2-d]pyrimidine moiety. Key steps might involve:
Alkylation: : Introduction of the ethyl group via an alkyl halide.
Cyclization: : Forming the thieno[3,2-d]pyrimidine ring through intramolecular cyclization reactions.
Methoxylation: : Adding the methoxy group under controlled conditions.
Industrial Production Methods
Industrial-scale synthesis demands optimized conditions for yield and purity:
Batch Processing: : Suitable for high-purity requirements, though not always the most economical.
Continuous Flow Synthesis: : Offers increased efficiency and scalability, suitable for large volume production.
Catalysis: : Use of specific catalysts to accelerate reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide can participate in various types of chemical reactions:
Oxidation: : Introduction of oxygen atoms, leading to potential formation of epoxides or hydroxylated derivatives.
Reduction: : Selective reduction of the keto or nitro groups, forming corresponding alcohols or amines.
Substitution: : Nucleophilic or electrophilic substitution reactions, modifying the chromene or thieno[3,2-d]pyrimidine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO), acetonitrile, or methanol, with temperature and pH meticulously controlled to ensure desired outcomes.
Major Products Formed from These Reactions
Major products vary based on reaction type:
Oxidation: : Formation of sulfoxides, sulfones, or hydroxyl derivatives.
Reduction: : Conversion to secondary or tertiary amines.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide finds extensive use in multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: : Studied for its potential interaction with biological macromolecules and enzymatic activity.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Potential interaction with enzymes, receptors, or nucleic acids, impacting biological pathways.
Pathways Involved: : Modulation of signaling pathways like MAPK/ERK, impacting cellular functions such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide stands out due to its unique structural features and reactivity.
List of Similar Compounds
4-oxo-2-thioxo-1H-thieno[3,4-d]pyrimidine-3-carboxylate: : Similar core structure but with distinct functional groups.
2-ethyl-4-oxo-3-thioxo-2H-thieno[2,3-d]pyrimidine-6-carboxamide: : Shares the thieno[3,2-d]pyrimidine core with different substituents.
Thus, this compound offers a rich field of study and potential for numerous applications across different scientific and industrial disciplines.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-26-14-4-2-3-11-9-12(19(25)27-15(11)14)17(23)20-6-7-22-10-21-13-5-8-28-16(13)18(22)24/h2-5,8-10H,6-7H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLMYZQIWYUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)
![methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B2356631.png)

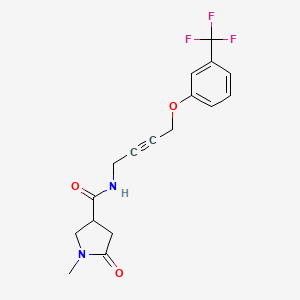
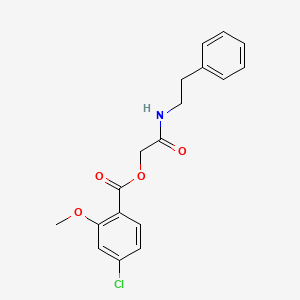
![2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2356636.png)
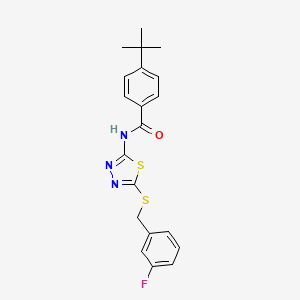

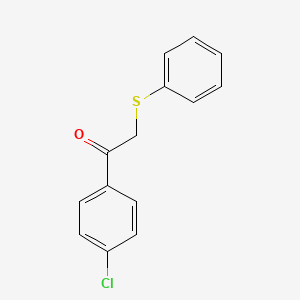
![N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2356642.png)

![5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline](/img/structure/B2356644.png)

